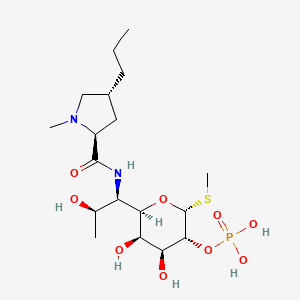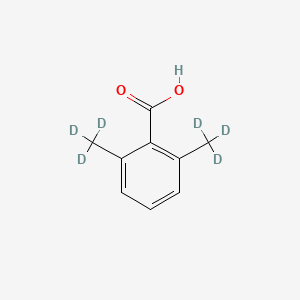
Vismodegib-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vismodegib-d4 is a deuterated form of Vismodegib, a small molecule inhibitor of the Hedgehog signaling pathway. This pathway plays a crucial role in cell growth and differentiation during embryonic development and is implicated in the pathogenesis of several cancers, including basal cell carcinoma. This compound is specifically designed for use in pharmacokinetic studies to understand the drug’s metabolism and distribution better.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Vismodegib-d4 involves the incorporation of deuterium atoms into the Vismodegib molecule. One common method is the catalytic hydrogenation of Vismodegib using deuterium gas. This process typically requires a palladium or platinum catalyst under high pressure and temperature conditions to ensure the efficient exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing Vismodegib and the catalyst, and the reaction is monitored to ensure complete deuteration. The product is then purified using standard techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Vismodegib-d4 is used in chemical research to study the stability and reactivity of deuterated compounds. It helps in understanding the kinetic isotope effect, which is the change in reaction rate caused by the substitution of a hydrogen atom with a deuterium atom.
Biology: In biological research, this compound is used to study the metabolism and distribution of Vismodegib in living organisms. The deuterium atoms act as tracers, allowing researchers to track the compound’s movement and transformation within the body.
Medicine: this compound is used in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for optimizing dosing regimens and improving the drug’s efficacy and safety profile.
Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and delivery systems. It helps in understanding the drug’s behavior under different conditions, which is essential for ensuring consistent quality and performance.
Wirkmechanismus
Vismodegib-d4 exerts its effects by inhibiting the Hedgehog signaling pathway. It binds to the smoothened receptor, a key component of the pathway, preventing the activation of downstream signaling molecules. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. The deuterium atoms in this compound do not alter the compound’s mechanism of action but provide a means to study its pharmacokinetics more accurately.
Vergleich Mit ähnlichen Verbindungen
Sonidegib: Another Hedgehog pathway inhibitor used in the treatment of basal cell carcinoma.
Glasdegib: A Hedgehog pathway inhibitor used in the treatment of acute myeloid leukemia.
Uniqueness: Vismodegib-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in pharmacokinetic studies. The deuterium atoms increase the compound’s stability and allow for more accurate tracking of its metabolism and distribution. This makes this compound a valuable tool in drug development and research.
Eigenschaften
CAS-Nummer |
1450990-33-6 |
|---|---|
Molekularformel |
C₁₉H₁₀D₄Cl₂N₂O₃S |
Molekulargewicht |
425.3 |
Synonyme |
GDC 0449-d4; 2-Chloro-N-[4-chloro-3-(2-pyridinyl)phenyl]-4-(methylsulfonyl)-benzamide-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)


